molecular formula C13H17BCl2O3 B6304989 2,4-Dichloro-3-methoxyphenylboronic acid pinacol ester CAS No. 1689538-76-8

2,4-Dichloro-3-methoxyphenylboronic acid pinacol ester

Cat. No.: B6304989
CAS No.: 1689538-76-8
M. Wt: 303.0 g/mol
InChI Key: UVVSJQYMQGNOKD-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-methoxyphenylboronic acid pinacol ester is a boronic ester derivative characterized by a phenyl ring substituted with two chlorine atoms (positions 2 and 4), a methoxy group (position 3), and a pinacol ester moiety. This compound is widely used in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures critical in pharmaceuticals and materials science. Its stability under mild conditions and compatibility with palladium catalysis make it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-(2,4-dichloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BCl2O3/c1-12(2)13(3,4)19-14(18-12)8-6-7-9(15)11(17-5)10(8)16/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVSJQYMQGNOKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Cl)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BCl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling with Bispinacolatodiborane

The Suzuki-Miyaura reaction represents the most widely documented route for synthesizing aryl pinacol boronic esters. A 2008 patent (WO2008086942A2) details the preparation of analogous 3-(1-adamantyl)-4-methoxyphenylboronic acid pinacol ester using bispinacolatodiborane and a palladium(0) catalyst. For 2,4-dichloro-3-methoxyphenylboronic acid pinacol ester, the protocol would involve:

Reaction Conditions

  • Substrate : 2,4-Dichloro-3-methoxybromobenzene (or analogous halide)

  • Boron source : Bispinacolatodiborane (1.1–1.5 equiv)

  • Catalyst : Pd₂(dba)₃ (2–5 mol%)

  • Ligand : 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (Sphos, 10–15 mol%)

  • Base : Sodium carbonate (2.0–3.0 equiv)

  • Solvent : Toluene or dioxane at 80–100°C under argon.

Mechanistic Insights
The palladium catalyst facilitates oxidative addition of the aryl halide, followed by transmetallation with the diboron reagent. Ligands like Sphos enhance catalytic activity by stabilizing the Pd(0) intermediate, with reported yields exceeding 75% for analogous substrates. Substituting Pd₂(dba)₃ with Pd(OAc)₂ or PdCl₂(dppf) reduces efficiency due to slower transmetallation kinetics.

Direct Catalytic Borylation via C–H Functionalization

Aryl boronic esters can alternatively be synthesized via iridium-catalyzed C–H borylation, though this method remains less explored for ortho-dichloro substrates. A Durham University thesis outlines iridium complexes (e.g., [Ir(COD)OMe]₂) activating aromatic C–H bonds in the presence of bis(pinacolato)diboron. For electron-deficient arenes like 2,4-dichloro-3-methoxybenzene, directing groups may be necessary to achieve regioselectivity.

Optimization Challenges

  • Regioselectivity : Chlorine and methoxy substituents direct borylation to specific positions, requiring careful steric and electronic tuning.

  • Catalyst Loading : High iridium concentrations (5–10 mol%) are typically needed, increasing costs.

Boronic Acid Esterification Strategies

Dehydration of Boronic Acid with Pinacol

The Royal Society of Chemistry protocol for methyl boronic acid pinacol ester provides a template for converting 2,4-dichloro-3-methoxyphenylboronic acid to its pinacol ester:

Procedure

  • Combine 2,4-dichloro-3-methoxyphenylboronic acid (1.0 equiv) and pinacol (1.2 equiv) in anhydrous diethyl ether.

  • Add magnesium sulfate (1.1 equiv) as a dehydrating agent.

  • Stir at 25°C for 12–24 hours.

  • Filter and concentrate under reduced pressure.

Yield Considerations
Equilibrium-driven esterification requires excess pinacol or azeotropic water removal (e.g., Dean-Stark apparatus). For moisture-sensitive substrates, molecular sieves may substitute MgSO₄.

In Situ Generation from Aryl Lithium Intermediates

Aryl boronic esters can be synthesized via lithiation-boronation sequences, as described in a Durham University thesis:

Steps

  • Lithiation : Treat 2,4-dichloro-3-methoxybromobenzene with n-BuLi at −78°C in THF.

  • Boronation : Add triisopropyl borate (B(Oi-Pr)₃) to form the boronic acid intermediate.

  • Esterification : React with pinacol in the presence of anhydrous conditions.

Advantages

  • Avoids palladium catalysts, reducing metal contamination risks.

  • Suitable for gram-scale synthesis with yields up to 68%.

Comparative Analysis of Methods

Method Catalyst Yield Range Key Advantages Limitations
Suzuki-Miyaura CouplingPd₂(dba)₃/Sphos70–85%High regioselectivity; scalablePd residue removal required
C–H BorylationIr complexes40–60%No directing groups neededLow yields for electron-deficient arenes
Boronic Acid EsterificationNone65–80%Simple setup; no transition metalsRequires pre-synthesized boronic acid

Industrial-Scale Considerations

Solvent and Reagent Selection

The Chinese patent CN105503926B emphasizes polar aprotic solvents (e.g., sulfolane) for large-scale boronic ester synthesis, improving intermediate stability during distillation. For this compound, tetrahydrofuran or 2-methyltetrahydrofuran enables efficient mixing while tolerating elevated temperatures .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-3-methoxyphenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) for deprotonation and esterification reactions.

    Oxidizing Agents: Hydrogen peroxide (H2O2) for oxidation reactions.

Major Products Formed

Scientific Research Applications

Organic Synthesis

One of the primary applications of 2,4-Dichloro-3-methoxyphenylboronic acid pinacol ester is in organic synthesis, particularly through the Suzuki-Miyaura coupling reaction . This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds in the presence of a palladium catalyst. The compound serves as a coupling partner, facilitating the synthesis of complex organic molecules.

Key Features:

  • Building Block: Acts as a versatile building block for synthesizing pharmaceuticals and bioactive compounds.
  • Cross-Coupling Reactions: Its reactivity is influenced by the electron-withdrawing effects of the chloro groups, enhancing nucleophilicity during coupling reactions.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives are investigated for biological activities, including enzyme inhibition and other pharmacological effects.

Case Studies:

  • Pharmaceutical Development: Research has shown that derivatives of this compound can exhibit significant biological activity, leading to the development of new drugs targeting various diseases.

Material Science

The compound is also utilized in material science for synthesizing advanced materials and polymers. Its ability to form stable carbon-carbon bonds makes it suitable for creating high-performance materials with specific properties.

Applications:

  • Polymer Synthesis: Used in the production of functionalized polymers that have applications in electronics and nanotechnology.

Biological Studies

In biological research, this compound is employed to study enzyme inhibitors and other biologically active molecules. Its role in biochemical pathways allows researchers to explore mechanisms of action and interactions at the molecular level.

Research Insights:

  • Enzyme Inhibition Studies: The compound's derivatives are being tested for their effectiveness as enzyme inhibitors in various biochemical pathways.

Mechanism of Action

The primary mechanism of action for 2,4-Dichloro-3-methoxyphenylboronic acid pinacol ester involves its role as a boron-containing reagent in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, where the boron atom transfers its organic group to the palladium center. This is followed by reductive elimination, forming a new carbon-carbon bond and regenerating the palladium catalyst .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Compound Name Substituents Key Reactivity Features Stability Notes
This compound 2-Cl, 4-Cl, 3-OCH₃ Electron-withdrawing Cl groups enhance electrophilicity; OCH₃ provides moderate EDG effects. Stable under Pd catalysis; resistant to hydrolysis .
3,5-Dichloro-4-hydroxyphenylboronic acid pinacol ester () 3-Cl, 5-Cl, 4-OH Hydroxyl group introduces hydrogen bonding, increasing polarity. Cl substituents reduce electron density. Less stable in acidic conditions due to phenolic -OH .
4-Hydroxy-3-methoxyphenylboronic acid pinacol ester () 4-OH, 3-OCH₃ -OH enhances solubility in polar solvents; OCH₃ provides steric hindrance. Sensitive to oxidation; requires inert storage .
2-Fluoro-4-methylthiophenylboronic acid pinacol ester () 2-F, 4-SCH₃ Strong EDG (F) increases electrophilicity; SCH₃ introduces steric bulk. High thermal stability; inert to nucleophilic substitution .
4-Nitrophenylboronic acid pinacol ester () 4-NO₂ Strong EWG (NO₂) accelerates reactions with H₂O₂, forming peroxoboronate intermediates. Reactive under oxidative conditions .

Key Observations :

  • Electron-withdrawing groups (EWG) : Chlorine and nitro substituents enhance electrophilicity, improving cross-coupling efficiency.
  • Electron-donating groups (EDG) : Methoxy and hydroxyl groups reduce reactivity in Suzuki reactions but improve solubility .
  • Steric effects : Bulky substituents (e.g., SCH₃) hinder coupling reactions but enhance selectivity in chemoselective syntheses .

Solubility and Physical Properties

Compound Name Solubility Profile Molecular Weight Key Applications
Target Compound High in acetone, moderate in toluene 307.5 g/mol Pharmaceutical intermediates, biaryl synthesis.
4-Hydroxy-3-methoxyphenylboronic acid pinacol ester High in methanol, DMSO 250.1 g/mol Antioxidant synthesis, glycosylation reactions.
3,5-Dichloro-4-hydroxyphenylboronic acid pinacol ester Moderate in THF, low in water 307.5 g/mol Agrochemicals, antifungal agents.
4-Nitrophenylboronic acid pinacol ester High in DCM, acetonitrile 263.1 g/mol Oxidative sensing, fluorescent probes.

Trends :

  • Chlorine substituents reduce polarity, lowering aqueous solubility but improving lipid membrane penetration .
  • Hydroxyl and methoxy groups increase compatibility with polar solvents, aiding in biomedical applications .

Yield Optimization :

  • Lower Pd catalyst loading (e.g., 1–2 mol%) is feasible for electron-deficient aryl halides due to enhanced oxidative addition .

Biological Activity

2,4-Dichloro-3-methoxyphenylboronic acid pinacol ester is a boronic acid derivative that has gained attention in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura reaction. This compound is characterized by its unique chemical structure, which includes dichloro and methoxy substituents on a phenyl ring. The molecular formula is C13H14BCl2O3C_{13}H_{14}BCl_2O_3, with a molecular weight of approximately 301.09 g/mol.

The compound typically appears as a white to off-white solid and is soluble in organic solvents such as dichloromethane and tetrahydrofuran but less soluble in water. Its reactivity profile is influenced by the electron-withdrawing effects of the chloro groups, which enhance its nucleophilicity during chemical reactions.

While specific literature detailing the biological mechanisms of action for this compound is scarce, it is known to participate primarily in Suzuki-Miyaura coupling reactions . In this context, the boron atom facilitates the formation of carbon-carbon bonds by reacting with electrophiles in the presence of a palladium catalyst. The mechanism involves transmetalation, where the aryl group is transferred to an organic moiety bonded to a halide .

Applications in Organic Synthesis

The primary application of this compound lies in its role as a coupling partner for aryl halides in Suzuki-Miyaura reactions. This reaction is crucial for forming biaryl compounds, which are significant in pharmaceuticals and materials science.

Comparative Analysis with Similar Compounds

To provide context on the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructural CharacteristicsUnique Features
3-Methoxyphenylboronic acid pinacol esterMethoxy group on phenylCommonly used in organic synthesis
2,3-Dichloro-6-methoxyphenylboronic acid pinacol esterDichloro substitution at different positionsDifferent regioselectivity
3-Fluoro-4-methoxyphenylboronic acid pinacol esterFluorine instead of chlorineEnhanced stability and reactivity

The unique substitution pattern of this compound influences its reactivity profile significantly compared to similar compounds. The presence of both chlorine substituents enhances its electrophilic character while maintaining favorable solubility characteristics for various applications.

Case Studies

While specific case studies focusing solely on this compound are not widely documented, research involving related boronic acids has demonstrated their utility in drug development and synthesis. For instance, studies have shown that modifications to boronic acids can lead to improved selectivity and potency against specific biological targets, which can be extrapolated to predict potential activities for this compound .

Q & A

Q. What are the common synthetic routes for preparing 2,4-dichloro-3-methoxyphenylboronic acid pinacol ester, and how do reaction conditions influence yield?

  • Methodological Answer : Two primary methods are documented:
  • Acid-catalyzed esterification : A phenylboronic acid precursor is reacted with pinacol under acidic conditions. For example, cooling to 0°C and adjusting pH to ~6 with HCl promotes esterification while minimizing hydrolysis .
  • Photochemical borylation : Visible light induces decarboxylative borylation of carboxylic acid derivatives (e.g., N-hydroxyphthalimide esters) with diboron reagents like bis(catecholato)diboron. This metal-free method operates at room temperature and tolerates diverse functional groups .
  • Key factors : Temperature control (e.g., 0°C for acid-catalyzed steps) and solvent selection (amide solvents for photochemical reactions) critically affect yield. Radical intermediates in photochemical pathways require inert atmospheres to prevent quenching .

Q. How does the solubility profile of pinacol boronic esters impact their utility in cross-coupling reactions?

  • Methodological Answer : Pinacol esters exhibit significantly higher solubility in organic solvents compared to free boronic acids. For example:
SolventSolubility (mol/L, 25°C)
Acetone>0.5
Cyclohexane<0.1
Ethanol~0.3
(Data adapted from solubility studies of structurally similar esters )
  • Implications : High solubility in polar aprotic solvents (e.g., acetone) facilitates homogeneous reaction conditions in Suzuki-Miyaura couplings, while low solubility in nonpolar solvents aids purification .

Q. What analytical techniques are recommended for characterizing boronic ester intermediates?

  • Methodological Answer :
  • <sup>11</sup>B NMR : Confirms boronic ester formation (δ ~25–35 ppm for pinacol esters) and monitors reaction progress .
  • UV-Vis spectroscopy : Tracks reactions involving chromophoric byproducts (e.g., 4-nitrophenylboronic acid pinacol ester reacts with H2O2, showing λmax shifts from 290 nm to 405 nm) .
  • HPLC-MS : Validates purity and identifies hydrolyzed byproducts (e.g., free boronic acids).

Advanced Research Questions

Q. How can chemoselective functionalization of this compound be achieved in complex substrates?

  • Methodological Answer :
  • Speciation control : Adjusting solution equilibria by adding ligands (e.g., nBuLi) or modifying pH can stabilize reactive intermediates. For example, trapping alkoxides with TFAA generates borinic esters, enabling E-selective allylboration .
  • Substituent effects : Electron-withdrawing groups (e.g., -Cl, -OCH3) on the aryl ring modulate reactivity. Chlorine substituents at the 2- and 4-positions may sterically hinder transmetalation in cross-coupling, requiring optimized Pd catalysts (e.g., SPhos ligands) .

Q. What strategies resolve contradictions in reaction kinetics data for pinacol ester hydrolysis or oxidation?

  • Methodological Answer : Discrepancies in H2O2 reactivity (e.g., variable half-lives) arise from:
  • Steric effects : Bulky pinacol esters hydrolyze slower than unsubstituted boronic acids.
  • Radical vs. ionic pathways : Photochemical reactions proceed via radical chains, while acid-catalyzed routes involve ionic intermediates. UV-Vis kinetic assays (monitoring λmax at 405 nm) and <sup>11</sup>B NMR can distinguish pathways .
  • Mitigation : Standardize pH (e.g., pH 7.27 buffers) and exclude light to isolate ionic mechanisms .

Q. How does the electronic structure of this compound influence its biological interactions?

  • Methodological Answer :
  • Proteasome inhibition : Preliminary studies on analogs (e.g., 2-chloro-5-fluoro-3-methylphenylboronic acid pinacol ester) suggest boronic esters interact with proteasome β-subunits via covalent binding to catalytic threonine residues. IC50 values depend on substituent electronegativity .
  • Methodology :
  • Docking simulations : Model interactions using X-ray structures of proteasome-boronic acid complexes.
  • Cellular assays : Measure apoptosis (e.g., caspase-3 activation) and proliferation (MTT assays) in cancer cell lines .

Methodological Challenges & Solutions

Q. Why do catalytic protodeboronation reactions of pinacol esters exhibit low reproducibility, and how can this be addressed?

  • Answer : Protodeboronation often follows radical mechanisms sensitive to trace oxygen or impurities.
  • Optimization steps :

Use rigorously degassed solvents (e.g., freeze-pump-thaw cycles).

Add radical initiators (e.g., AIBN) to standardize chain propagation .

Monitor reaction progress via <sup>11</sup>B NMR to detect intermediate borinic esters .

Q. What experimental design principles apply when iteratively synthesizing oligomers via boronic ester cross-coupling?

  • Answer :
  • Iterative coupling : Use Pd-catalyzed reactions with chemoselective diboron reagents (e.g., bis(pinacolato)diboron) to extend conjugated systems.
  • Key parameters :
  • Catalyst loading : 2–5 mol% Pd(OAc)2 with SPhos ligand.
  • Temperature : 60–80°C for aryl-aryl couplings .
  • Workup : Sequential chromatography to isolate oligomers (e.g., dimers, trimers).

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